REACTION_CXSMILES
|
[C:1]1([CH3:13])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[S:9](Cl)(=[O:11])=[O:10].[CH2:14]([NH2:17])[CH2:15][CH3:16].CCCCCC.CCOC(C)=O>C(Cl)Cl.[OH-].[Na+]>[CH2:14]([NH:17][S:9]([C:2]1[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][C:1]=1[CH3:13])(=[O:11])=[O:10])[CH2:15][CH3:16] |f:2.3,5.6|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
31
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NS(=O)(=O)C1=C(C=C(C=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.44 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |